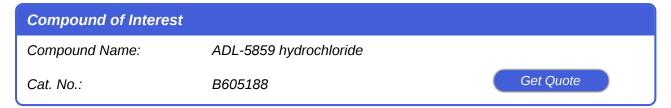


In-Depth Technical Guide: Synthesis and Purification of ADL-5859 Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification of **ADL-5859 hydrochloride**, a potent and selective δ -opioid receptor agonist. The information presented is collated from key scientific literature and is intended to provide a comprehensive resource for researchers in the field of medicinal chemistry and drug development.

Chemical Profile and Pharmacological Data

ADL-5859, chemically known as N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide, is a small molecule that has been investigated for its analgesic properties.[1][2] Its hydrochloride salt is the form typically used for research and development.



Property	Value	Reference
IUPAC Name	N,N-diethyl-4-(5- hydroxyspiro[chromene-2,4'- piperidine]-4-yl)benzamide hydrochloride	[3]
Molecular Formula	C24H28N2O3 · HCI	[3]
Molecular Weight	428.95 g/mol	[4]
CAS Number	850305-06-5 (free base)	[3]
δ-opioid Receptor (DOR) K _i	0.84 nM	[5]
δ-opioid Receptor (DOR) EC₅0	20 nM	[5]
μ-opioid Receptor (MOR) Inhibition	32% at 10 μM	
κ-opioid Receptor (KOR) Inhibition	37% at 10 μM	

Synthesis of ADL-5859 Hydrochloride

The synthesis of **ADL-5859 hydrochloride** involves a multi-step process, beginning with the construction of the core spirocyclic piperidine structure, followed by functionalization and final salt formation. The general synthetic approach is outlined below, based on the discovery and development reported in the medicinal chemistry literature.

Synthetic Pathway





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Caption: Synthetic pathway of ADL-5859 hydrochloride.

Experimental Protocols

Step 1: Synthesis of the Boc-protected Spirocyclic Intermediate

A general procedure for the synthesis of related spirocyclic piperidines suggests a convergent synthesis strategy. A key intermediate, tert-butyl 4-(4-(N,N-diethylcarbamoyl)phenyl)-5-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate, is assembled from commercially available starting materials. This process typically involves the reaction of a suitably substituted aromatic component with a protected piperidone derivative, followed by cyclization to form the spirocyclic core.

Step 2: Boc Deprotection to Yield ADL-5859 Free Base

The tert-butyloxycarbonyl (Boc) protecting group is removed from the piperidine nitrogen of the intermediate from Step 1. This is typically achieved under acidic conditions.

- Reagents: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent such as dichloromethane (DCM) or dioxane.
- Procedure: The Boc-protected intermediate is dissolved in the chosen solvent and treated
 with an excess of the acid. The reaction is stirred at room temperature until completion,
 which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass
 spectrometry (LC-MS).
- Work-up: The reaction mixture is concentrated under reduced pressure to remove the
 excess acid and solvent. The residue is then typically neutralized with a base (e.g., saturated
 sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The
 combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated
 to yield the crude free base of ADL-5859.

Step 3: Formation of ADL-5859 Hydrochloride



The final step involves the formation of the hydrochloride salt to improve the compound's stability and solubility.

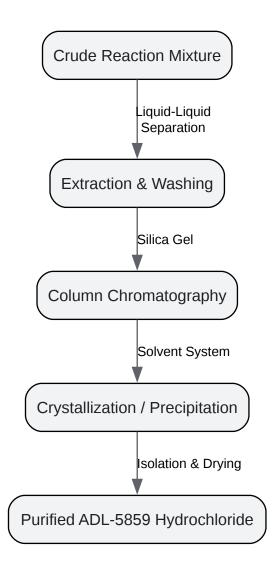
- Reagents: ADL-5859 free base, hydrochloric acid (typically as a solution in a suitable solvent like diethyl ether or isopropanol).
- Procedure: The purified ADL-5859 free base is dissolved in a minimal amount of a suitable organic solvent (e.g., ethyl acetate, methanol). A solution of hydrochloric acid is then added dropwise with stirring.
- Isolation: The hydrochloride salt typically precipitates out of the solution. The solid is
 collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove
 any remaining impurities, and dried under vacuum to yield ADL-5859 hydrochloride as a
 solid.

Purification of ADL-5859 Hydrochloride

Purification of the final compound and intermediates is crucial to ensure high purity for biological testing. The following methods are commonly employed.

Purification Workflow





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Caption: General purification workflow for ADL-5859 hydrochloride.

Experimental Protocols

1. Column Chromatography:

Flash column chromatography over silica gel is a standard method for purifying the free base of ADL-5859 before salt formation.

- Stationary Phase: Silica gel (230-400 mesh).
- Mobile Phase: A gradient of ethyl acetate in hexanes or a mixture of dichloromethane and methanol is typically used to elute the compound. The optimal solvent system is determined



by TLC analysis.

 Procedure: The crude product is dissolved in a minimal amount of the mobile phase and loaded onto the silica gel column. The column is then eluted with the chosen solvent system, and fractions are collected. The fractions containing the pure product (as determined by TLC or LC-MS) are combined and concentrated.

2. Crystallization/Precipitation:

Crystallization or precipitation is the final step to obtain the pure hydrochloride salt.

- Solvent System: A solvent system in which the hydrochloride salt has low solubility at a
 certain temperature is chosen. This could be a single solvent or a mixture of solvents (e.g.,
 ethyl acetate/diethyl ether, methanol/diethyl ether).
- Procedure: The crude or partially purified hydrochloride salt is dissolved in a minimal amount of the hot solvent. The solution is then allowed to cool slowly to room temperature, and may be further cooled in an ice bath to induce crystallization. If the product precipitates upon addition of an anti-solvent, this is also a viable method.
- Isolation: The resulting crystals or precipitate are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Data Summary

Step	Product	Typical Yield	Purity	Analytical Method
1	Boc-protected Spirocyclic Intermediate	Variable	>95%	NMR, LC-MS
2	ADL-5859 (Free Base)	High	>95% (after chromatography)	NMR, LC-MS
3	ADL-5859 Hydrochloride	High	>98% (after crystallization)	NMR, LC-MS, Elemental Analysis



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